molecular formula C9H11ClN2O2S B8313601 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride CAS No. 189012-93-9

7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride

Cat. No.: B8313601
CAS No.: 189012-93-9
M. Wt: 246.71 g/mol
InChI Key: YJFFKFKKYZPXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique benzothiazole structure, which is known for its biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiazole ring structure allows for strong interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase: Known for its role in folate biosynthesis.

    Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-inflammatory properties.

Uniqueness

7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride stands out due to its unique benzothiazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

189012-93-9

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one;hydrochloride

InChI

InChI=1S/C9H10N2O2S.ClH/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7;/h1-2,12H,3-4,10H2,(H,11,13);1H

InChI Key

YJFFKFKKYZPXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CCN)SC(=O)N2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.